Physicochemical Properties and Synthetic Utility of 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: A Comprehensive Technical Guide
Physicochemical Properties and Synthetic Utility of 4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one: A Comprehensive Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 169057-08-3 | PubChem CID: 736407
Executive Summary
In the landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery, the strategic integration of electrophilic warheads into privileged heterocyclic scaffolds is paramount. 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one represents a highly versatile building block. By conjugating an electron-rich
Physicochemical Profiling & Structural Causality
Understanding the physicochemical parameters of a fragment is critical for predicting its pharmacokinetic behavior. The
Table 1: Quantitative Physicochemical Descriptors
| Property | Value | Causality / Structural Significance |
| Molecular Weight | 199.25 g/mol | Falls well within Lipinski's Rule of 5 (<500 Da), ensuring a high probability of favorable oral bioavailability and leaving ample "molecular weight budget" for further functionalization. |
| Molecular Formula | C₁₃H₁₃NO | Represents the |
| XLogP3 | 2.1 | Provides optimal lipophilicity for passive lipid bilayer permeation without causing excessive hydrophobic trapping or non-specific protein binding. |
| Topological Polar Surface Area | 22.0 Ų | Highly predictive of excellent blood-brain barrier (BBB) penetration. Values < 90 Ų are strongly correlated with CNS activity. |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 1 | The ketone oxygen serves as the sole H-bond acceptor, allowing for specific directional interactions within a target protein's binding pocket. |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes the entropic penalty upon target binding, enhancing overall binding affinity. |
Synthetic Methodology: Claisen-Schmidt Condensation
The synthesis of 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one is efficiently achieved via a base-catalyzed Claisen-Schmidt condensation. This protocol adapts standard methodologies used for indole-based enones and chalcones () [2], utilizing acetone as both the nucleophilic enolate source and the solvent.
Step-by-Step Protocol
-
Objective: Synthesize the target enone while preventing the competitive self-condensation of acetone.
-
Validation: The protocol is self-validating through integrated pH control and TLC monitoring, ensuring the intermediate
-hydroxy ketone is fully dehydrated to the thermodynamic -isomer.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.59 g) of 1-methylindole-3-carboxaldehyde in 20 mL of anhydrous acetone.
-
Expert Insight: Acetone is used in vast stoichiometric excess. By flooding the system with acetone, we force the cross-condensation pathway. 1-methylindole-3-carboxaldehyde lacks
-protons and cannot self-condense, making it a pure electrophile.
-
-
Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 2.0 mL of a 10% (w/v) aqueous sodium hydroxide (NaOH) solution dropwise over 10 minutes.
-
Expert Insight: Temperature control during base addition is critical. The highly exothermic nature of the initial deprotonation can lead to polymerization of the resulting enone if the heat is not dissipated.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 4 to 6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.
-
Quenching and Workup: Once the aldehyde is consumed, neutralize the reaction mixture to pH 7.0 using 1M HCl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaCl (brine) and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure
-enone.
Synthetic workflow of the base-catalyzed Claisen-Schmidt condensation yielding the target enone.
Biological Reactivity: The Michael Acceptor Warhead
In covalent drug discovery, the
The electron-withdrawing nature of the ketone, conjugated with the electron-rich indole, creates a highly polarized push-pull system. Recent advances have demonstrated that embedding Michael acceptors directly into privileged alkaloid frameworks yields highly potent covalent probes for viral and oncological targets ()[4].
Mechanism of targeted covalent engagement via hetero-Michael addition to a cysteine residue.
Analytical Characterization Protocol (LC-MS/UV)
To ensure the integrity of the synthesized enone prior to biological assaying, rigorous analytical characterization is required. The following LC-MS/UV protocol is designed to validate purity (>95%) and confirm the molecular mass.
-
Objective: Confirm the structural integrity and absence of the
-hydroxy intermediate or mesityl oxide impurities. -
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Acetonitrile (MeCN). Dilute 1:10 in a 50% MeCN / 50% H₂O mixture.
Chromatographic Separation & Detection Parameters
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade H₂O.
-
Mobile Phase B: 0.1% FA in LC-MS grade MeCN.
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
UV/Vis Detection: Photodiode Array (PDA) scanning from 210–400 nm.
-
Expert Insight: The extended conjugation of the indole-enone system exhibits a strong, characteristic chromophore with a
typically near 320–340 nm.
-
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Monitor for the protonated precursor ion
at m/z 200.1.-
Expert Insight: The addition of 0.1% formic acid serves a dual purpose: it suppresses the ionization of residual silanols on the stationary phase (preventing peak tailing) and provides the necessary protons to efficiently ionize the weakly basic enone system in ESI+ mode.
-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 736407, (3E)-4-(1-methyl-1H-indol-3-yl)but-3-en-2-one." PubChem.[Link]
-
Overmeyer, J. H., et al. "Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death." PubMed Central (PMC).[Link]
-
Jackson, P. A., et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." PubMed Central (PMC).[Link]
-
Kaneko, N., et al. "Programmable synthesis of alkaloidal frameworks integrating Michael acceptor generates covalent probes for targeting POLE3 in HBV replication." PubMed.[Link]
